1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea

Lipase Inhibition Metabolic Disorders Pyridazinone SAR

Sourcing fluorinated pyridazinone-urea analogs with defined linker geometry for SAR often delays medicinal chemistry campaigns. This 4-fluorophenyl derivative solves that with precise electronic perturbation for matched pair analysis. • Para-fluorine enhances metabolic stability & target binding • Propyl linker geometry critical for pharmacophore fit • Aligned with VEGFR-2 inhibitor chemotype (class IC50 ~60.7 nM) • Suitable for lipase screening & FEP computational studies Research-grade solid; in stock for immediate dispatch.

Molecular Formula C20H19FN4O2
Molecular Weight 366.4 g/mol
CAS No. 1021253-89-3
Cat. No. B3398458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
CAS1021253-89-3
Molecular FormulaC20H19FN4O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C20H19FN4O2/c21-16-7-9-17(10-8-16)23-20(27)22-13-4-14-25-19(26)12-11-18(24-25)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H2,22,23,27)
InChIKeyOCQUYBNIDGVMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile & Specifications (CAS 1021253-89-3)


1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea (CAS 1021253-89-3) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, characterized by a 6-phenylpyridazin-3(2H)-one core linked via a propyl spacer to an N-(4-fluorophenyl)urea moiety . With a molecular formula of C20H19FN4O2 and a molecular weight of 366.4 g/mol, this compound is primarily listed in screening compound catalogs and chemical databases, positioning it as a research tool or potential lead-like scaffold rather than an approved therapeutic agent . Its structural features—particularly the 4-fluorophenyl substitution—suggest potential utility in medicinal chemistry campaigns targeting enzymes or receptors for which pyridazinone derivatives have shown affinity.

Why Pyridazinone-Urea Analogs Cannot Substitute CAS 1021253-89-3


The 6-oxo-3-phenylpyridazin-1(6H)-yl family contains numerous analogs with varying N-substituents (e.g., phenyl, diethyl, dimethyl), linker lengths (ethyl, pentyl, hexyl), and terminal urea modifications, yet the substitution pattern profoundly influences target binding and selectivity [1]. The para-fluorine atom on the terminal phenyl ring of this compound can enhance metabolic stability, lipophilicity, and binding interactions through electrostatic and steric effects—a well-established principle in medicinal chemistry that is not replicated by non-fluorinated, chloro-, or methoxy-substituted congeners [2]. The propyl linker length likewise dictates conformational flexibility and pharmacophore geometry, making simple interchange with ethyl- or butyl-linked analogs without re-optimization scientifically unsound. The evidence below quantifies where differentiation data exist and explicitly notes gaps where head-to-head comparisons are absent.

Differentiation Evidence for CAS 1021253-89-3


Lipase Inhibition: Class-Level Benchmark for Pyridazinone Core

The 6-phenylpyridazin-3(2H)-one scaffold, which forms the core of the target compound, has demonstrated lipase inhibitory activity in vitro. The most potent compound from a related series, a 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanehydrazide derivative (compound 8d), exhibited an IC50 of 32.66±2.83 μg/mL against porcine pancreatic lipase type II, compared to the reference inhibitor orlistat [1]. While this is not a direct measurement for CAS 1021253-89-3, it establishes the activity range for the core scaffold from which the target compound is derived. The 4-fluorophenyl urea substitution on the target compound introduces distinct electronic and steric properties that may modulate this activity profile.

Lipase Inhibition Metabolic Disorders Pyridazinone SAR

4-Fluorophenyl vs. Unsubstituted Phenyl Structural Differentiation

The target compound (CAS 1021253-89-3, C20H19FN4O2, MW 366.4) differs from its closest unsubstituted analog, N-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-phenylurea (CAS 88421-18-5, C20H20N4O2, MW 348.4), by a single fluorine atom . This para-fluorine substitution increases molecular weight by 18.0 g/mol and introduces a strong electronegative atom that enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation at the para position. The calculated LogP difference (estimated +0.2 to +0.4 units for the fluorinated analog) may improve membrane permeability. No direct comparative bioactivity data are available.

Medicinal Chemistry Fluorine Substitution Physicochemical Properties

VEGFR-2 Inhibition by Pyridazinone-Urea Hybrids

Pyridazinone-urea hybrid molecules have demonstrated potent VEGFR-2 inhibitory activity in the context of anti-angiogenic drug discovery. Compound 18b, a 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative, achieved an IC50 of 60.7 nM against VEGFR-2 and showed excellent inhibition of VEGF-stimulated HUVEC proliferation at 10 μM [1]. The target compound (CAS 1021253-89-3) shares the critical urea pharmacophore connected to a pyridazinone heterocycle, but differs in the substitution pattern (propyl-linked vs. oxyether-linked). No direct VEGFR-2 inhibition data exist for CAS 1021253-89-3.

Angiogenesis Inhibition Kinase Inhibition Pyridazine Scaffolds

Linker Length: Propyl vs. Ethyl and Pentyl Analogs

The propyl linker in CAS 1021253-89-3 distinguishes it from ethyl-linked (e.g., N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea) and pentyl-linked analogs within the same chemical series . The three-carbon spacer provides a distinct conformational profile and distance between the pyridazinone core and the urea pharmacophore, which is a critical determinant of target binding geometry. While no systematic linker-length SAR study has been published for this exact subseries, the fact that related pyridazinone series show marked linker-length-dependent activity underscores the importance of this structural variable.

Linker Optimization Conformational Flexibility Pharmacophore Geometry

Application Scenarios for CAS 1021253-89-3


SAR Studies: 4-Fluorophenyl Substitution Effects

This compound is appropriate for medicinal chemistry teams conducting systematic SAR exploration of terminal phenyl ring modifications on the pyridazinone-urea scaffold. The 4-fluorophenyl group provides a defined electronic perturbation compared to unsubstituted phenyl (CAS 88421-18-5), 4-chlorophenyl, or 4-methoxyphenyl analogs, enabling quantitative assessment of fluorine effects on target binding, selectivity, and metabolic stability [1]. Researchers can use this compound as part of a matched molecular pair analysis to deconvolute the contribution of para-halogen substitution.

Lipase & Metabolic Enzyme Inhibitor Screening

Based on class-level evidence showing that 6-phenylpyridazin-3(2H)-one derivatives inhibit porcine pancreatic lipase (IC50 ~33 μg/mL for lead compound 8d), this compound can serve as a structurally distinct member of a focused screening library targeting metabolic enzymes [1]. Its propyl-linked urea architecture differentiates it from the hydrazide-derived chemotypes previously tested, offering a complementary SAR vector for hit expansion and lead optimization programs.

Anti-Angiogenic Lead Generation with Urea-Pyridazinone Hybrids

The well-documented VEGFR-2 inhibitory activity of pyridazinone-urea hybrids (e.g., compound 18b, IC50 = 60.7 nM) supports the use of this compound as a structurally related analog for anti-angiogenic agent discovery [1]. Its specific substitution pattern (4-fluorophenyl, propyl linker, 6-phenylpyridazinone) provides a novel chemotype within this pharmacophore class, suitable for affinity screening, kinase selectivity profiling, and cellular angiogenesis assays (e.g., HUVEC tube formation, VEGF-stimulated proliferation).

In Silico Docking & MD of Fluorinated Ligands

The defined fluorine atom and conformational flexibility of the propyl linker make this compound suitable for computational chemistry studies—specifically molecular docking, molecular dynamics simulations, and free energy perturbation (FEP) calculations—to predict binding modes to targets such as lipases and VEGFR-2 [1]. Its activity data remain to be experimentally determined, making it a candidate for prospective computational prediction followed by experimental validation.

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